molecular formula C₇₀H₉₁N₁₅O₂₇ B612615 Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl CAS No. 310427-95-3

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Cat. No.: B612615
CAS No.: 310427-95-3
M. Wt: 1574.56
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Description

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl is a synthetic peptide that incorporates a fluorescent methoxycoumarin group and a dinitrophenyl quencher. This compound is primarily used as a fluorogenic substrate in biochemical assays to measure enzyme activity, particularly β-secretase activity, which is relevant in Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The methoxycoumarin group is introduced at the N-terminus, and the dinitrophenyl group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS allow for efficient production. The use of advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxycoumarin group can lead to the formation of coumarin derivatives .

Scientific Research Applications

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl has several scientific research applications:

    Chemistry: Used as a fluorogenic substrate in enzyme assays to study enzyme kinetics and inhibition.

    Biology: Helps in studying protein-protein interactions and enzyme activities in biological systems.

    Medicine: Relevant in Alzheimer’s disease research for measuring β-secretase activity.

    Industry: Utilized in the development of diagnostic assays and therapeutic research

Mechanism of Action

The compound functions as a fluorogenic substrate for β-secretase. The enzyme cleaves the peptide bond between the methoxycoumarin and dinitrophenyl groups, resulting in an increase in fluorescence. This fluorescence change is used to measure enzyme activity. The molecular targets include β-secretase and other proteases capable of cleaving the specific peptide bond .

Properties

CAS No.

310427-95-3

Molecular Formula

C₇₀H₉₁N₁₅O₂₇

Molecular Weight

1574.56

sequence

One Letter Code: Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Synonyms

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Origin of Product

United States

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